molecular formula C16H18N4O2S B11076944 (5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11076944
M. Wt: 330.4 g/mol
InChI Key: AUNOKVMBCSIJLW-GZTJUZNOSA-N
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Description

(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a phenyl group, a piperidin-1-ylamino group, and a sulfanylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a phenyl-substituted pyrimidine derivative with a piperidin-1-ylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions are performed under mild to moderate conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-phenyl-5-[(morpholin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione
  • (5Z)-1-phenyl-5-[(pyrrolidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione
  • (5Z)-1-phenyl-5-[(azepan-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Uniqueness

What sets (5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. The presence of the piperidin-1-ylamino group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

6-hydroxy-1-phenyl-5-[(E)-piperidin-1-yliminomethyl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H18N4O2S/c21-14-13(11-17-19-9-5-2-6-10-19)15(22)20(16(23)18-14)12-7-3-1-4-8-12/h1,3-4,7-8,11,22H,2,5-6,9-10H2,(H,18,21,23)/b17-11+

InChI Key

AUNOKVMBCSIJLW-GZTJUZNOSA-N

Isomeric SMILES

C1CCN(CC1)/N=C/C2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O

Canonical SMILES

C1CCN(CC1)N=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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